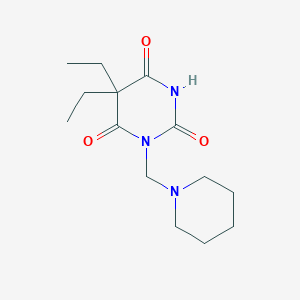
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a piperidinylmethyl group attached to a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of piperidine with a diazinane derivative under controlled conditions. One common method includes the alkylation of piperidine with a suitable diazinane precursor in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their function and subsequent biological effects.
類似化合物との比較
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar nitrogen-based heterocyclic structure and have been studied for their biological activities.
Benzimidazoles: Another class of compounds with a fused benzene and imidazole ring, known for their diverse pharmacological properties.
Uniqueness
5,5-Diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione stands out due to its unique diazinane ring structure combined with a piperidinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
7178-19-0 |
|---|---|
分子式 |
C14H23N3O3 |
分子量 |
281.35 g/mol |
IUPAC名 |
5,5-diethyl-1-(piperidin-1-ylmethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H23N3O3/c1-3-14(4-2)11(18)15-13(20)17(12(14)19)10-16-8-6-5-7-9-16/h3-10H2,1-2H3,(H,15,18,20) |
InChIキー |
ZAGXCDCWYUJFQA-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CN2CCCCC2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



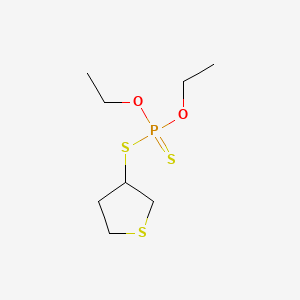

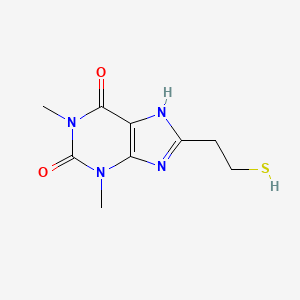


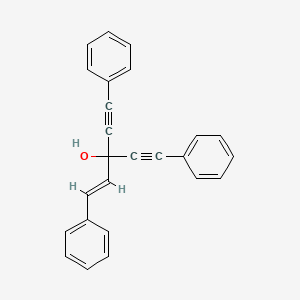
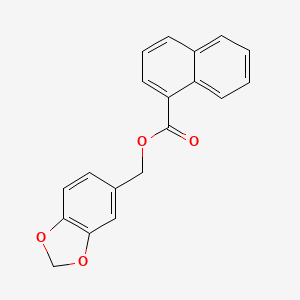
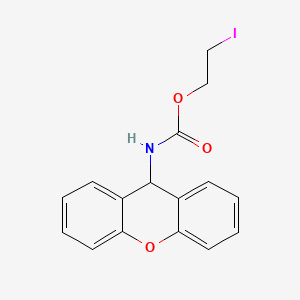
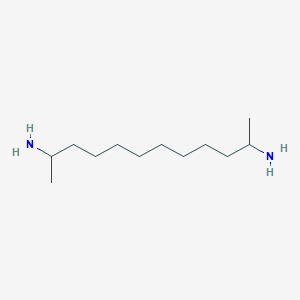
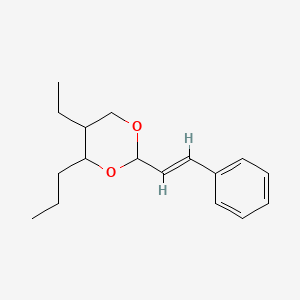

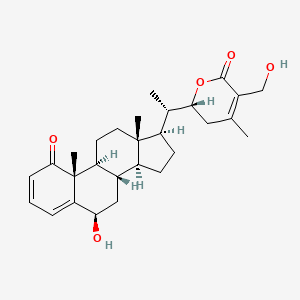
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
